3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride

Beschreibung

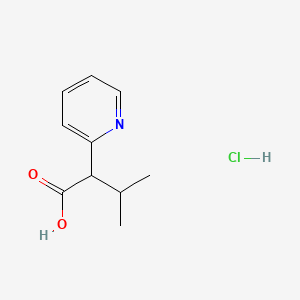

Chemical Identity and Properties 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride (CAS: 1803596-73-7) is a substituted butanoic acid derivative featuring a pyridin-2-yl group at the C2 position and a methyl group at C2. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol .

Eigenschaften

Molekularformel |

C10H14ClNO2 |

|---|---|

Molekulargewicht |

215.67 g/mol |

IUPAC-Name |

3-methyl-2-pyridin-2-ylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-5-3-4-6-11-8;/h3-7,9H,1-2H3,(H,12,13);1H |

InChI-Schlüssel |

HJJQOGNTDUSUTI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C1=CC=CC=N1)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromopyridine and 3-methylbutanoic acid.

Grignard Reaction: 2-bromopyridine undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with 3-methylbutanoic acid chloride to form the intermediate product.

Hydrolysis: The intermediate product is hydrolyzed to yield 3-Methyl-2-(pyridin-2-yl)butanoic acid.

Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the Grignard reagent and subsequent intermediates.

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Features

- Pyridine ring : The pyridin-2-yl substituent contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets.

- Chiral center : The stereochemistry at C2 (adjacent to the pyridine ring) influences its biological activity and synthetic applications.

- Hydrochloride salt : Improves solubility in polar solvents, facilitating its use in aqueous reaction conditions .

To contextualize the properties and applications of 3-methyl-2-(pyridin-2-yl)butanoic acid hydrochloride, we compare it with structurally analogous compounds (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Bioactivity and Target Specificity The pyridin-2-yl group in the target compound enhances selectivity for enzymes or receptors with aromatic binding pockets (e.g., kinase inhibitors) compared to the pyridin-4-ylmethyl analog, which exhibits broader receptor promiscuity due to its extended alkyl chain .

Synthetic Utility

- The hydrochloride salt form of the target compound simplifies purification and handling compared to free acids (e.g., 3-methyl-2-(1-piperidin-1-yl)butyronitrile hydrochloride in ), which require anhydrous conditions .

- Enantiomeric purity (e.g., (2S)- vs. (R)-configurations) significantly impacts pharmacological profiles. For instance, the (R)-enantiomer in shows distinct melting behavior (171–173°C) and stability under inert storage .

Solubility and Formulation Dihydrochloride salts (e.g., ) exhibit superior aqueous solubility compared to monohydrochloride derivatives, making them preferable for intravenous formulations . The isopropylamino derivative () displays pH-dependent stability, limiting its use in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.